Chemical structure of ethyl alpha-hydroxy-3-pyridylacetate
Chemical structure of ethyl alpha-hydroxy-3-pyridylacetate
An In-depth Technical Guide to Ethyl α-Hydroxy-3-pyridylacetate: Synthesis, Characterization, and Pharmacological Potential
Introduction
In the landscape of modern medicinal chemistry, the pyridine scaffold stands as one of the most significant heterocyclic structures, integral to the function of numerous therapeutic agents.[1][2] Its unique electronic properties and ability to engage in hydrogen bonding make it a privileged pharmacophore in drug design.[3][4] When combined with other versatile functional groups, such as the α-hydroxy ester moiety, the resulting molecule becomes a highly valuable building block for the synthesis of novel bioactive compounds.
This technical guide provides a comprehensive overview of ethyl α-hydroxy-3-pyridylacetate, a molecule embodying this principle. We delve into its core chemical structure, outline a robust synthetic methodology grounded in established organic chemistry principles, detail the analytical techniques for its structural elucidation, and explore its potential significance for researchers and professionals in drug development. This document is structured not as a rigid template but as a logical exploration of the compound, designed to offer both foundational knowledge and field-proven insights for its practical application.
Molecular Identity and Physicochemical Properties
Ethyl α-hydroxy-3-pyridylacetate (also known as Ethyl 2-hydroxy-2-(pyridin-3-yl)acetate) is a chiral molecule featuring a central carbon atom bonded to a hydroxyl group, an ethyl ester, a hydrogen atom, and a pyridine ring at the 3-position. This unique arrangement of functional groups dictates its chemical reactivity and potential biological interactions.
The pyridine ring, a bioisostere of benzene, introduces a basic nitrogen atom that can significantly influence the molecule's solubility and ability to interact with biological targets.[1] The α-hydroxy ester group is a common feature in many natural products and pharmaceuticals, often involved in crucial binding interactions with enzymes or receptors.
Table 1: Chemical Identifiers and Computed Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| IUPAC Name | Ethyl 2-hydroxy-2-(pyridin-3-yl)acetate | - |
| CAS Number | 17604-75-0 | [5] |
| Molecular Formula | C₉H₁₁NO₃ | [5] |
| Molecular Weight | 181.19 g/mol | [5] |
| Topological Polar Surface Area (TPSA) | 59.42 Ų | [5] |
| LogP (Computed) | 0.6781 | [5] |
| Hydrogen Bond Donors | 1 | [5] |
| Hydrogen Bond Acceptors | 4 | [5] |
| Rotatable Bonds | 3 |[5] |
Note: Physicochemical properties are computationally derived and provide estimations for molecular behavior.
Synthesis and Mechanistic Insights
The synthesis of α-hydroxy esters from aldehydes is a fundamental transformation in organic chemistry. For ethyl α-hydroxy-3-pyridylacetate, the Reformatsky reaction presents a highly effective and reliable method.[6][7]
Causality Behind Experimental Choice: The Reformatsky Reaction
The choice of the Reformatsky reaction is deliberate. It utilizes an organozinc reagent, often called a Reformatsky enolate, which is prepared by treating an α-halo ester (ethyl bromoacetate) with zinc dust.[8] These zinc enolates are "softer" and less reactive than their lithium or magnesium (Grignard) counterparts.[6][8] This attenuated reactivity is crucial as it prevents undesirable side reactions, such as the nucleophilic addition of the enolate to the ester group of another molecule, a common issue with more reactive organometallics.[9] The reaction proceeds via a well-defined six-membered chair-like transition state, affording the target β-hydroxy ester upon acidic workup.[8] The reaction is initiated by the oxidative addition of zinc metal into the carbon-halogen bond of the ethyl bromoacetate.[10]
Experimental Protocol: Synthesis via Reformatsky Reaction
This protocol is a representative methodology and should be adapted and optimized based on laboratory conditions and scale.
-
Activation of Zinc: In a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, add zinc dust (1.2 eq.). Activate the zinc by stirring with a catalytic amount of iodine or by washing with dilute HCl, followed by water, ethanol, and ether, then drying under high vacuum.
-
Reaction Setup: Add anhydrous tetrahydrofuran (THF) to the activated zinc. In a separate dropping funnel, prepare a solution of 3-pyridinecarboxaldehyde (1.0 eq.) and ethyl bromoacetate (1.1 eq.) in anhydrous THF.
-
Initiation and Reflux: Gently heat the zinc suspension. Slowly add a small portion of the aldehyde/ester solution to initiate the reaction (indicated by heat evolution and a color change). Once initiated, add the remaining solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, continue to heat at reflux for 1-2 hours or until thin-layer chromatography (TLC) indicates the consumption of the aldehyde.
-
Workup: Cool the reaction mixture to room temperature. Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extraction: Transfer the mixture to a separatory funnel and extract three times with ethyl acetate. Combine the organic layers.
-
Washing and Drying: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the resulting crude oil by flash column chromatography on silica gel, using a hexane/ethyl acetate gradient to yield the pure ethyl α-hydroxy-3-pyridylacetate.
Structural Elucidation and Spectroscopic Analysis
Unambiguous confirmation of the chemical structure is achieved through a combination of modern spectroscopic techniques. The expected data for ethyl α-hydroxy-3-pyridylacetate are summarized below.
¹H NMR Spectroscopy
The proton NMR spectrum provides distinct signals for each unique proton environment. The ethyl ester group will present as a characteristic triplet and quartet. The four aromatic protons on the pyridine ring will appear in the downfield region with complex splitting patterns due to their relative positions.
Table 2: Expected ¹H NMR Spectral Data (500 MHz, CDCl₃)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
|---|---|---|---|
| ~ 8.65 | d | 1H | H-2 (Pyridine) |
| ~ 8.55 | dd | 1H | H-6 (Pyridine) |
| ~ 7.80 | dt | 1H | H-4 (Pyridine) |
| ~ 7.30 | dd | 1H | H-5 (Pyridine) |
| ~ 5.20 | s | 1H | α-CH |
| ~ 4.25 | q | 2H | -OCH₂CH₃ |
| ~ 3.50 (broad) | s | 1H | -OH |
| ~ 1.25 | t | 3H | -OCH₂CH₃ |
¹³C NMR Spectroscopy
The ¹³C NMR spectrum will confirm the carbon skeleton, showing a downfield signal for the ester carbonyl, distinct signals for the pyridine ring carbons, and characteristic peaks for the chiral center and the ethyl group.
Table 3: Expected ¹³C NMR Spectral Data (126 MHz, CDCl₃)
| Chemical Shift (δ) ppm | Assignment |
|---|---|
| ~ 173.5 | C=O (Ester) |
| ~ 149.0 | C-2 (Pyridine) |
| ~ 148.5 | C-6 (Pyridine) |
| ~ 135.0 | C-4 (Pyridine) |
| ~ 133.0 | C-3 (Pyridine) |
| ~ 123.5 | C-5 (Pyridine) |
| ~ 70.0 | α-CH(OH) |
| ~ 62.0 | -OCH₂CH₃ |
| ~ 14.0 | -OCH₂CH₃ |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the key functional groups present in the molecule.
Table 4: Characteristic IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Functional Group |
|---|---|---|
| 3500 - 3300 | Strong, Broad | O-H Stretch (Alcohol) |
| 3100 - 3000 | Medium | C-H Stretch (Aromatic) |
| 2980 - 2850 | Medium | C-H Stretch (Aliphatic) |
| ~ 1730 | Strong, Sharp | C=O Stretch (Ester) |
| 1600 - 1450 | Medium-Weak | C=C / C=N Stretch (Pyridine Ring) |
| ~ 1200 | Strong | C-O Stretch (Ester) |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern, further confirming the structure. For electron ionization (EI-MS), the molecular ion peak (M⁺) would be expected at m/z = 181. Key fragmentation pathways would likely include the loss of the ethoxy group (-•OCH₂CH₃, M-45) and the loss of the entire carbethoxy group (-•COOCH₂CH₃, M-73).
Relevance in Drug Discovery and Development
Ethyl α-hydroxy-3-pyridylacetate is not merely an academic curiosity; it is a strategic starting material for drug discovery programs. The pyridine ring is a cornerstone of medicinal chemistry, found in numerous FDA-approved drugs such as isoniazid (tuberculosis), nifedipine (hypertension), and crizotinib (cancer).[2] Its inclusion in a molecule can enhance water solubility, modulate pKa, and provide a key vector for binding to biological targets through hydrogen bonding or π-stacking interactions.[3]
The α-hydroxy-ester functionality offers a versatile handle for further chemical modification. The hydroxyl group can be acylated, etherified, or used to introduce other functional groups, while the ester can be hydrolyzed to the corresponding carboxylic acid or converted to an amide. This allows for the rapid generation of a library of diverse analogs for structure-activity relationship (SAR) studies.
Given the broad biological activities associated with pyridine compounds, including antibacterial, antifungal, and anti-inflammatory properties, derivatives of ethyl α-hydroxy-3-pyridylacetate are promising candidates for screening in these therapeutic areas.[1]
Conclusion
Ethyl α-hydroxy-3-pyridylacetate is a strategically important molecule that combines the privileged pyridine scaffold with the versatile α-hydroxy ester functional group. Its synthesis is readily achievable through established and reliable methods like the Reformatsky reaction, and its structure can be rigorously confirmed using a standard suite of spectroscopic techniques. For researchers and scientists in drug development, this compound represents a valuable and adaptable starting point for the synthesis of novel chemical entities with significant therapeutic potential. This guide provides the foundational, technically-grounded information necessary to confidently synthesize, characterize, and utilize this promising chemical building block in research and development endeavors.
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Organic Chemistry Portal. Synthesis of α-hydroxy carboxylic acids, esters and amides. [Link][14]
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